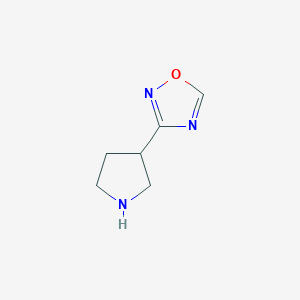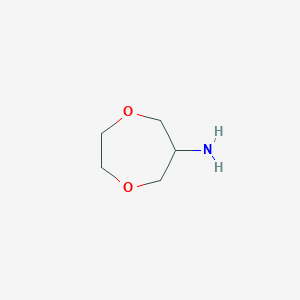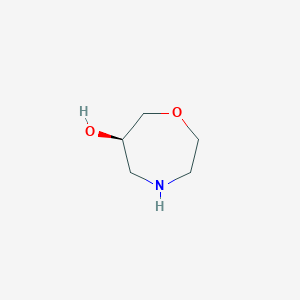![molecular formula C11H23N3O B1426310 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine CAS No. 1354952-01-4](/img/structure/B1426310.png)
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Vue d'ensemble
Description
“4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the molecular formula C11H23N3O . It has a molecular weight of 213.32 g/mol . This compound is related to 2-[(4-methylpiperazin-1-yl)methyl]morpholine, which has a molecular weight of 199.3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring substituted with a methyl group and a 3-methylpiperazin-1-yl)methyl group . The InChI code for this compound is 1S/C11H23N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is reported to be an oil at room temperature .Applications De Recherche Scientifique
Mannich Reaction and Metal Complex Formation
Mannich bases such as 5-methyl[-2-morpholinomethyl]phenol and 4-methyl-2-[[4-methylpiperazin-1-yl]methyl]phenol have been synthesized through the condensation of methylphenols, morpholine, and N-1 methylpiperazine. These compounds have been complexed with metals like Cu(II) and Ni(II), characterized by various spectroscopic methods, indicating both octahedral and four-coordinate geometries for the metal complexes. This suggests their potential application in coordination chemistry and material science (Ayeni & Egharevba, 2015).
Glucosidase Inhibitors and Antioxidant Activity
Benzimidazole derivatives containing piperazine or morpholine skeleton at C-6 position have been designed, synthesized, and evaluated for in vitro antioxidant activities and glucosidase inhibitory potential. These compounds showed significant antioxidant and α-glucosidase inhibitory activities, indicating their relevance in addressing oxidative stress-related diseases and diabetes management (Özil, Parlak, & Baltaş, 2018).
Catechol Oxidase Models
Less symmetrical dicopper(II) complexes, including derivatives of 4-methylpiperazin, have been synthesized to model the active site of type 3 copper proteins. These studies aim to understand the influence of ligand structure on catecholase activity, contributing to bioinorganic chemistry and enzyme mimicry (Merkel et al., 2005).
Antimicrobial and Antifungal Agents
The search for new antimicrobial and antifungal agents has led to the investigation of 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine derivatives. These studies focus on developing effective and safe therapeutic agents, highlighting the potential of this chemical class in pharmaceutical research aimed at treating fungal pathologies (Bushuieva et al., 2022).
Enzyme Inhibition
Isatin Mannich bases incorporating morpholine and methylpiperazine moieties have been evaluated against human carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. These compounds demonstrated impressive inhibition profiles, suggesting their potential as candidate compounds for developing new cholinesterase inhibitors, which could be beneficial in treating diseases like Alzheimer's (Ozmen Ozgun et al., 2016).
Safety and Hazards
The safety information for 2-[(4-methylpiperazin-1-yl)methyl]morpholine, a related compound, indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with protein tyrosine kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and differentiation.
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, leading to a variety of downstream effects .
Result of Action
The inhibition of tyrosine kinases can potentially lead to the suppression of cell growth and differentiation .
Propriétés
IUPAC Name |
4-methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-10-7-14(4-3-12-10)9-11-8-13(2)5-6-15-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFSWJGVRVKJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CN(CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


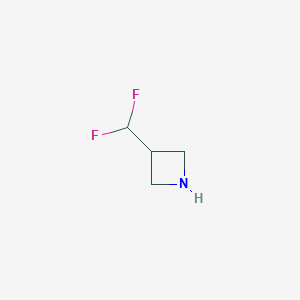

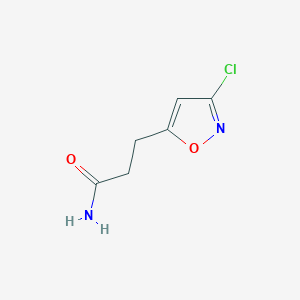
![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)
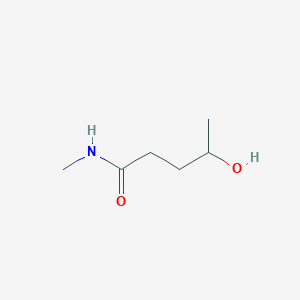


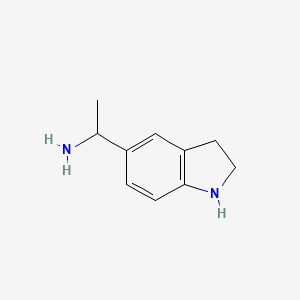
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)


